molecular formula C₃₈H₆₉NO₁₃ B1164041 seco 10,11-Anhydro Clarithromycin

seco 10,11-Anhydro Clarithromycin

カタログ番号: B1164041
分子量: 747.95
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Seco 10,11-Anhydro Clarithromycin, also known as this compound, is a useful research compound. Its molecular formula is C₃₈H₆₉NO₁₃ and its molecular weight is 747.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

  • Antibacterial Activity
    • Seco 10,11-Anhydro Clarithromycin has demonstrated significant activity against various Gram-positive and Gram-negative bacteria. Studies indicate its effectiveness in treating infections caused by Mycobacterium avium complex, which is particularly relevant for patients with chronic lung diseases such as MAC-PD (Mycobacterium avium complex pulmonary disease) .
  • Anti-inflammatory Properties
    • Research has shown that macrolides, including seco derivatives, possess anti-inflammatory properties. A study indicated that the addition of clarithromycin to standard treatment regimens for pneumonia improved early clinical responses and reduced inflammatory markers . This suggests that seco derivatives could enhance therapeutic outcomes in inflammatory diseases.
  • Combination Therapy
    • The compound has been explored in combination therapies, particularly with β-lactam antibiotics for community-acquired pneumonia. Clinical trials indicate that combining clarithromycin with other antibiotics may lead to better patient outcomes due to synergistic effects on bacterial eradication and inflammation reduction .

Data Tables

Application Description Study Reference
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsEnhances clinical response in pneumonia treatment
Combination TherapySynergistic effects with β-lactam antibiotics

Case Studies

  • Mycobacterium Avium Complex Pulmonary Disease
    • A cohort study involving patients treated for MAC-PD revealed that those receiving clarithromycin had higher microbiological cure rates when compared to those with higher minimum inhibitory concentrations (MICs) of the drug. The study emphasized the importance of MIC levels in predicting treatment success .
  • Community-Acquired Pneumonia
    • In a randomized controlled trial, patients receiving clarithromycin alongside standard care demonstrated a significant improvement in early clinical responses compared to those receiving placebo. The trial highlighted the role of clarithromycin in modulating inflammatory responses and improving patient outcomes .

特性

分子式

C₃₈H₆₉NO₁₃

分子量

747.95

同義語

seco 10,11-Didehydro-11-deoxy-6-O-methylerythromycin;  _x000B_seco 10,11-Didehydro-11-deoxy-clarithromycin;  3-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-12,13-dihydroxy-6-methoxy-2,4,6,8,10,12-hexamethyl-9-oxo-5-[[3,4,6-trideoxy-3-(dime

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。